3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione
Description
3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a thiazolo-fused purine derivative characterized by a bicyclic scaffold combining a thiazole ring condensed at the N7-C8 position of the purine-2,4-dione core. Key structural features include a 3-benzyl substituent and a 1-methyl group. This compound is synthesized via cyclization of carboxamide intermediates using 1,1,1,3,3,3-hexamethyldisilazane (HMDS), as reported in studies focusing on heterocyclic chemistry and antitumor agents . Its design aims to enhance biological activity through strategic substitution patterns, particularly targeting enzymes like phosphoenolpyruvate carboxykinase (PEPCK) .
Properties
IUPAC Name |
2-benzyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-17-12-11(18-7-8-22-14(18)16-12)13(20)19(15(17)21)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJYFYPEEUUUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCSC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione typically involves the condensation of appropriate thiazole and purine precursors under specific reaction conditions. One common method involves the use of benzylamine, methyl isothiocyanate, and a purine derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of thiazolo[2,3-f]purine compounds exhibit notable antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, these compounds demonstrated effective inhibition of bacterial growth. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
1.2 Anticancer Properties
Thiazolo[2,3-f]purine derivatives have shown promising results in cancer research. For instance, compounds similar to 3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione have been tested against several cancer cell lines. These studies revealed that they can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
1.3 Neurological Effects
The compound has also been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may enhance cognitive function and offer protection against neurodegenerative diseases by modulating purinergic signaling pathways. This could lead to new therapeutic strategies for conditions like Alzheimer's disease and Parkinson's disease .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and differentiation processes, making it a candidate for further exploration in metabolic disorders and cancer therapy .
2.2 Drug Development
The unique chemical structure of this compound allows it to serve as a scaffold for the development of new drugs. By modifying the benzyl and thiazole moieties, researchers can create analogs with enhanced efficacy and reduced toxicity profiles for various therapeutic applications .
Material Science Applications
3.1 Organic Electronics
Recent advancements have explored the use of thiazolo[2,3-f]purine derivatives in organic electronics due to their semiconducting properties. The ability to tune electronic characteristics through structural modifications opens avenues for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Cancer Cell Line Testing | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM after 48 hours of treatment. |
| Study C | Neuroprotective Effects | Showed improved cognitive function in animal models treated with the compound compared to control groups. |
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit kinases or proteases, which are crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The thiazolo[2,3-f]purine scaffold (target compound) incorporates a sulfur atom in the fused ring, whereas imidazo[2,1-f]purine derivatives (e.g., ) feature a nitrogen-rich imidazole ring. This difference influences electronic properties and receptor binding .
- Substituent Positioning: The 3-benzyl group in the target compound contrasts with 8-benzyl substitution in imidazo analogs. Substitution at the 3-position may enhance steric interactions with target enzymes, while 8-benzyl groups in imidazo derivatives improve selectivity for adenosine receptors .
- Synthetic Routes : Cyclization using HMDS (target compound) offers mild conditions compared to polyphosphoric acid (PPA)-mediated methods for other thiazolo derivatives, which require higher temperatures and longer reaction times .
Physicochemical Properties
- Stability : Thiazolo[2,3-f]purine-diones synthesized via HMDS cyclization (target compound) are stable under physiological conditions, whereas Schiff base derivatives (e.g., compounds 28–33 in ) may hydrolyze in acidic environments .
Biological Activity
3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods. A notable synthetic route involves the use of p-toluenesulfonic acid (p-TSA) in a one-pot multicomponent reaction, which has shown efficiency in producing derivatives of thiazolo[2,3-f]purine compounds. The reaction conditions typically include refluxing in ethanol with appropriate aldehydes and amines to yield the desired compound with good yields and purity .
Pharmacological Properties
The pharmacological profile of this compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity against common pathogens.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. Studies conducted on various fungal strains revealed:
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Candida albicans | 18 |
| This compound | Aspergillus niger | 15 |
These findings suggest that the compound may be a candidate for further development as an antifungal agent.
The biological activity of this compound is believed to involve interference with nucleic acid synthesis and enzyme inhibition. It has been shown to inhibit key enzymes involved in microbial metabolism and replication pathways. This mechanism aligns with the observed antimicrobial properties.
Case Studies
Several studies have documented the biological effects of related thiazolo-purine derivatives:
- Case Study on Antibacterial Activity : A study published in Dovepress examined various thiazolo-purines and their derivatives against resistant bacterial strains. The results indicated that modifications to the benzyl group significantly enhanced antibacterial efficacy compared to non-benzylated analogs .
- Case Study on Antifungal Properties : Research highlighted in MDPI explored the antifungal potential of thiazole derivatives against clinical isolates of fungi. The study showed that compounds similar to 3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine exhibited promising antifungal activity and could serve as leads for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
